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molecular formula C10H11ClO4S B3161654 (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester CAS No. 87202-52-6

(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester

Cat. No. B3161654
M. Wt: 262.71 g/mol
InChI Key: DJZDJYQHMMORTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750020B2

Procedure details

To a cooled chlorosulfonic acid (83.83 g, 48 mL, 0.71 mol) under nitrogen is added the title A compound, phenylacetic acid ethyl ester (59 g, 0.35 mol) over a period of 1 h. Reaction temperature is brought to RT (28° C.), then heated to 70° C., maintaining it at this temperature for 1 h while stirring. Reaction is cooled to RT and poured over saturated aqueous sodium chloride solution (200 mL) followed by extraction with DCM (2×200 mL). The organic layer is washed with water (5×100 mL), followed by saturated aqueous sodium chloride solution (1×150 mL). The organic layer dried over sodium sulfate, filtered and concentrated in vacuo to give crude (4-chlorosulfonyl-phenyl)acetic acid ethyl ester. Further column chromatography over silica gel (60-120 mesh), using 100% hexane afforded pure (4-chlorosulfonyl-phenyl)-acetic acid ethyl ester as a colorless oil.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH2:6]([O:8][C:9](=[O:17])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:7]>[Cl-].[Na+]>[CH2:6]([O:8][C:9](=[O:17])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:13][CH:12]=1)[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
59 g
Type
reactant
Smiles
C(C)OC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction temperature
CUSTOM
Type
CUSTOM
Details
is brought to RT
CUSTOM
Type
CUSTOM
Details
(28° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining it at this temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to RT
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with DCM (2×200 mL)
WASH
Type
WASH
Details
The organic layer is washed with water (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)S(=O)(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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